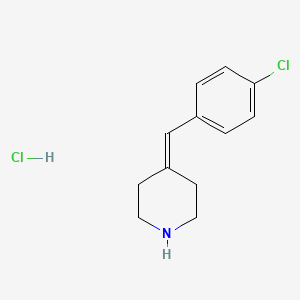
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(1,7-Dimethyl-2-oxo-1,2-dihydrochinolin-3-yl)propansäure beinhaltet typischerweise die Reaktion von aromatischen Aminen mit Diethylmalonat in Gegenwart eines Katalysators wie Triethylamin. Die Reaktion wird in einem Lösungsmittel wie Diphenylether durchgeführt . Der Prozess umfasst mehrere Schritte, darunter Kondensation, Cyclisierung und Hydrolyse.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen sorgt für höhere Ausbeuten und Reinheit. Der Prozess kann auch zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-(1,7-Dimethyl-2-oxo-1,2-dihydrochinolin-3-yl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinolin-2,4-dionen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Alkoholderivate umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinolin-2,4-dione.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Chinolinderivate.
Wissenschaftliche Forschungsanwendungen
3-(1,7-Dimethyl-2-oxo-1,2-dihydrochinolin-3-yl)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und antiviralen Eigenschaften untersucht.
Medizin: Auf seine entzündungshemmenden und krebshemmenden Aktivitäten untersucht.
Industrie: Bei der Entwicklung neuer Materialien eingesetzt und als Vorläufer für Farbstoffe und Pigmente verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(1,7-Dimethyl-2-oxo-1,2-dihydrochinolin-3-yl)propansäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen und so die Stoffwechselwege stören. Zum Beispiel kann es die bakterielle β-Glucuronidase hemmen und so die Toxizität bestimmter Medikamente verringern . Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Ähnliche Verbindungen:
- 3-(2-oxo-1,2-dihydrochinolin-3-yl)propansäure
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydrochinolin-3-ylessigsäure
- 2-Amino-3-(1,2-dihydro-2-oxochinolin-4-yl)propansäure
Vergleich: 3-(1,7-Dimethyl-2-oxo-1,2-dihydrochinolin-3-yl)propansäure ist aufgrund ihres spezifischen Substitutionsschemas am Chinolinring einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Verglichen mit anderen ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und Selektivität bei chemischen Reaktionen sowie unterschiedliche Grade der biologischen Aktivität aufweisen .
Wirkmechanismus
The mechanism of action of 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial β-glucuronidase, thereby reducing the toxicity of certain drugs . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid
- 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
Comparison: 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
3-(1,7-dimethyl-2-oxoquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-10-8-11(5-6-13(16)17)14(18)15(2)12(10)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YYMVBXGVNONORS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


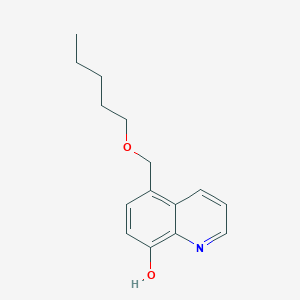
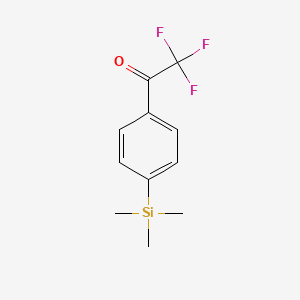
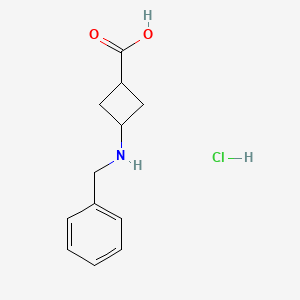
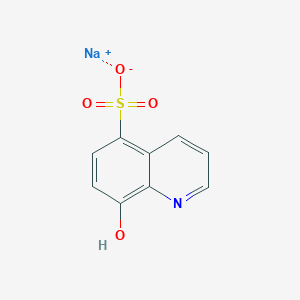
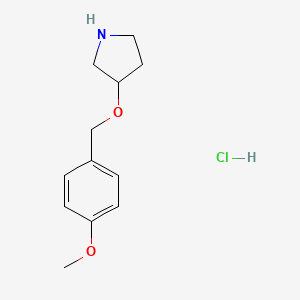

![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
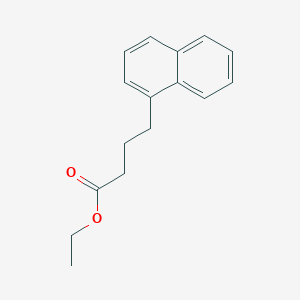

![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)

